![molecular formula C14H15BrN2O3 B1334600 Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 202277-52-9](/img/structure/B1334600.png)
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, urea, and 3-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the molecular formula C14H15BrN2O3 and a molecular weight of 339.18 g/mol. Its structure features a tetrahydropyrimidine ring with a bromophenyl substituent, which is crucial for its biological activity and reactivity in synthesis.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the tetrahydropyrimidine moiety exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It has shown promising results in inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, which positions it as a potential lead compound for anticancer drug development .
3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Synthetic Applications
1. Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its versatile functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its bromophenyl group enhances reactivity and allows for further functionalization .
2. Biginelli Reaction
The compound can participate in the Biginelli reaction—a well-known three-component reaction involving aldehydes, β-ketoesters, and urea or thiourea—to form dihydropyrimidinones. This reaction is valuable for synthesizing biologically active compounds efficiently .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Biological Activity
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 202277-52-9) is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, structural characteristics, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H15BrN2O3
- Molecular Weight : 339.19 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of ethylacetoacetate with 3-bromobenzaldehyde and urea in the presence of a catalyst such as hydrochloric acid. The reaction is conducted under reflux conditions in ethanol, followed by crystallization from ethanol to yield the final product .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds in the tetrahydropyrimidine class exhibit inhibitory effects on cell proliferation by interfering with DNA replication processes. This is attributed to their structural similarity to purines and pyrimidines which are essential for nucleic acid synthesis .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties:
- Testing Against Bacterial Strains : In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that those containing brominated phenyl groups showed enhanced cytotoxicity against various cancer cell lines. The presence of the bromine atom was found to increase lipophilicity and cellular uptake .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Ethyl 4-(3-bromophenyl)-6-methyl... | MCF-7 (Breast Cancer) | 12.5 |
Ethyl 4-(3-bromophenyl)-6-methyl... | HeLa (Cervical Cancer) | 10.0 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for compounds similar to Ethyl 4-(3-bromophenyl)-6-methyl...:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Structural Insights
The crystal structure analysis reveals that the compound adopts a boat conformation in its dihydropyrimidinone ring. The interactions between adjacent molecules through hydrogen bonds contribute to its stability and may influence its biological activity .
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDROXKNRSADMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383069 | |
Record name | Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202277-52-9 | |
Record name | Ethyl 4-(3-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202277-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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